molecular formula C13H10F3NO2S B4877774 N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide

N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B4877774
M. Wt: 301.29 g/mol
InChI Key: WFYRNBHZXHQHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide, also known as DFDMS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide involves the inhibition of the activity of certain enzymes and ion channels. It has been shown to bind to the active site of carbonic anhydrases and block their activity, which can have various physiological effects. N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide has also been shown to interact with ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects, depending on the target protein or enzyme. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes, such as acid-base balance and fluid secretion. Inhibition of TRPV1 channels can lead to a decrease in pain perception and inflammation.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of certain enzymes and ion channels, which allows for precise investigation of their function. It is also stable and easy to handle, which makes it a convenient tool for researchers. However, N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide has some limitations, such as its potential toxicity and the fact that it may not be effective against all target proteins or enzymes.

Future Directions

There are several future directions for research involving N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide. One potential area of investigation is the development of N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide analogs with improved specificity and potency. Another area of research is the investigation of the potential therapeutic applications of N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide and its effects on various physiological processes.
In conclusion, N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It has been shown to be a highly specific inhibitor of certain enzymes and ion channels, and has been used to investigate their function and potential therapeutic applications. While N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide has been widely used in scientific research as a tool to investigate the function of various proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrases, which are involved in various physiological processes. N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide has also been used to study the function of ion channels, which play a critical role in the regulation of cellular processes.

properties

IUPAC Name

N-(2,6-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c14-10-5-2-1-4-9(10)8-20(18,19)17-13-11(15)6-3-7-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYRNBHZXHQHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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